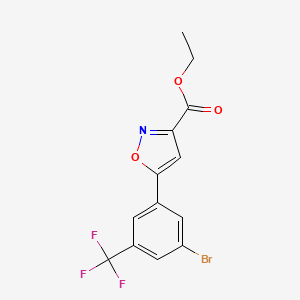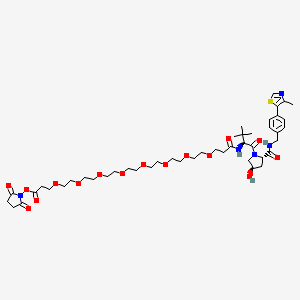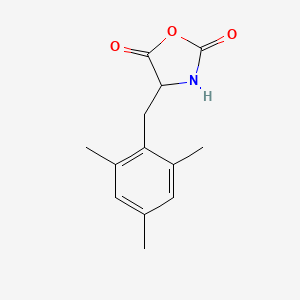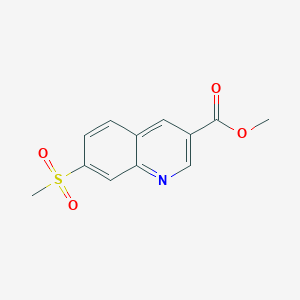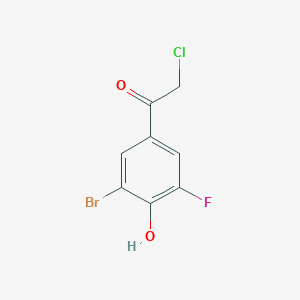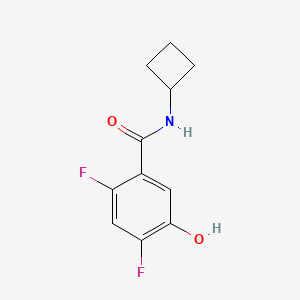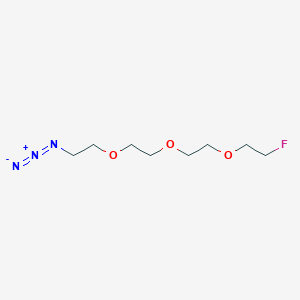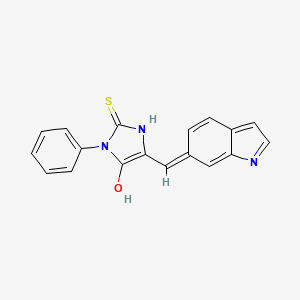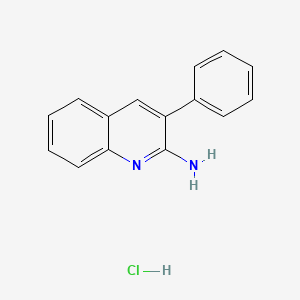![molecular formula C22H26BF2N3O2S2 B13719000 8-[4-(Aminoethyl Methanethiosulfonyl)phenyl] Bodipy](/img/structure/B13719000.png)
8-[4-(Aminoethyl Methanethiosulfonyl)phenyl] Bodipy
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[4-(Aminoethyl Methanethiosulfonyl)phenyl] Bodipy is a chemical compound known for its reactivity with thiols to form mixed disulfides . It is primarily used in proteomics research and has applications in probing the structures of various receptor channels . The molecular formula of this compound is C22H26BF2N3O2S2, and it has a molecular weight of 477.40 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
There is limited information on the industrial production methods of 8-[4-(Aminoethyl Methanethiosulfonyl)phenyl] Bodipy.
Análisis De Reacciones Químicas
Types of Reactions
8-[4-(Aminoethyl Methanethiosulfonyl)phenyl] Bodipy undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can break the disulfide bonds formed.
Substitution: The aminoethyl group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The specific conditions for these reactions depend on the desired outcome and the nature of the reactants involved.
Major Products Formed
The major products formed from these reactions include mixed disulfides when reacting with thiols . The specific products depend on the nature of the reactants and the reaction conditions.
Aplicaciones Científicas De Investigación
8-[4-(Aminoethyl Methanethiosulfonyl)phenyl] Bodipy has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 8-[4-(Aminoethyl Methanethiosulfonyl)phenyl] Bodipy involves its reactivity with thiols to form mixed disulfides . This reactivity allows it to probe the structures of various receptor channels by forming covalent bonds with specific amino acid residues. The molecular targets and pathways involved include the acetylcholine receptor channel and the GABA receptor channel .
Comparación Con Compuestos Similares
Similar Compounds
8-[4-(Aminomethyl)phenyl] Bodipy: Similar in structure but lacks the methanethiosulfonyl group.
8-[4-(Methanethiosulfonyl)phenyl] Bodipy: Similar but lacks the aminoethyl group.
Uniqueness
8-[4-(Aminoethyl Methanethiosulfonyl)phenyl] Bodipy is unique due to its specific reactivity with thiols, which allows it to form mixed disulfides and probe the structures of receptor channels . This makes it a valuable tool in proteomics research and the study of protein interactions.
Propiedades
Fórmula molecular |
C22H26BF2N3O2S2 |
|---|---|
Peso molecular |
477.4 g/mol |
Nombre IUPAC |
4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)-N-(2-methylsulfonylsulfanylethyl)aniline |
InChI |
InChI=1S/C22H26BF2N3O2S2/c1-14-12-16(3)27-21(14)20(22-15(2)13-17(4)28(22)23(27,24)25)18-6-8-19(9-7-18)26-10-11-31-32(5,29)30/h6-9,12-13,26H,10-11H2,1-5H3 |
Clave InChI |
KMZRIAVXLIWCSW-UHFFFAOYSA-N |
SMILES canónico |
[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=C(C=C4)NCCSS(=O)(=O)C)C)C)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzoic acid tert-butyl ester](/img/structure/B13718917.png)
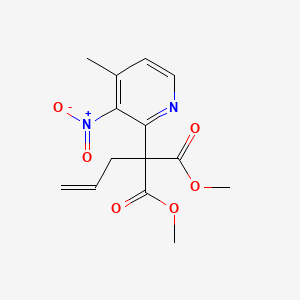

![tert-Butyl 3-{[(4-ethynylphenyl)amino]methyl}azetidine-1-carboxylate](/img/structure/B13718935.png)
